molecular formula C15H21BO4 B2883867 Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 887234-98-2

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No. B2883867
CAS RN: 887234-98-2
M. Wt: 276.14
InChI Key: ZXMYLQQEDRRWOU-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is similar to “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” which has a CAS Number: 957062-72-5 and a Molecular Weight of 263.1 . It is also similar to “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” with a CAS Number: 929626-17-5 and a Molecular Weight of 276.14 .


Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed coupling reactions . More specific synthesis methods for “this compound” are not available in the retrieved data.


Molecular Structure Analysis

The InChI Code for a similar compound, “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“this compound” is a solid . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Crystal Structure and DFT Studies

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, as part of a broader category of boric acid ester intermediates, has been extensively studied for its crystal structure. Using methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, the structural properties of these compounds have been confirmed and analyzed. For instance, Huang et al. (2021) focused on the synthesis and crystal structure analysis of related boric acid ester intermediates, employing density functional theory (DFT) to validate the molecular structures obtained through X-ray diffraction and to explore their physicochemical properties (Huang et al., 2021).

Synthesis and Characterization

The synthesis process of this compound and similar derivatives has also been a significant area of research. Various methods, including palladium-catalyzed borylation and Suzuki coupling techniques, have been explored to synthesize these compounds. For example, Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides to synthesize derivatives of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, providing insights into effective synthesis methods (Takagi & Yamakawa, 2013).

Chemical Stability and Reactivity

Studies have also been conducted to understand the stability and reactivity of these compounds. In the context of prochelators and chelators, research by Wang and Franz (2018) examined the hydrolytic stability and conversion efficiency of derivatives, which can be crucial in understanding their behavior under different chemical conditions (Wang & Franz, 2018).

Applications in Fluorescence Probes and Sensing

The compound's potential in the development of organic thin-film fluorescence probes has been explored. For example, Fu et al. (2016) investigated the use of boron ester or acid as functional groups for detecting hydrogen peroxide, highlighting the role of these compounds in sensitive detection applications (Fu et al., 2016).

In Vivo Imaging and Radiotracer Synthesis

In the field of medicinal chemistry and imaging, the synthesis of carbon-11-labeled derivatives has been researched for potential applications as PET radiotracers, offering insights into their use in advanced imaging techniques. Gao et al. (2018) synthesized carbon-11-labeled casein kinase 1 inhibitors, demonstrating the potential of these compounds in imaging applications like Alzheimer's disease (Gao et al., 2018).

Safety and Hazards

The safety information for a similar compound, “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, includes the following hazard statements: H302, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

Mechanism of Action

Target of Action

Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .

Mode of Action

It is known that boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives. These derivatives are known to inhibit PI3 kinase, a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in the synthesis of PI3 kinase inhibitors. By inhibiting PI3 kinase, these compounds can potentially disrupt cell survival and growth pathways, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability may be affected by exposure to light, heat, or moisture.

properties

IUPAC Name

methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-8-7-9-11(13(17)18-6)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYLQQEDRRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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